2-amino-3-hydroxy-N-methylpropanamide hydrochloride
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Overview
Description
2-amino-3-hydroxy-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.6 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride typically involves the reaction of 2-amino-3-hydroxypropanoic acid with methylamine in the presence of hydrochloric acid . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-amino-3-hydroxy-N-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-amino-3-hydroxy-N-methylpropanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2-amino-3-hydroxy-N-methylpropanamide hydrochloride can be compared with similar compounds like:
2-amino-3-hydroxypropanoic acid: Lacks the N-methyl group, leading to different chemical and biological properties.
3-hydroxy-N,N-dimethylpropanamide: Contains two methyl groups on the nitrogen, affecting its reactivity and applications.
2-amino-N-hydroxy-2-methylpropanamide hydrochloride: Similar structure but with different functional groups, leading to varied uses and properties.
Properties
CAS No. |
51739-64-1 |
---|---|
Molecular Formula |
C4H11ClN2O2 |
Molecular Weight |
154.6 |
Purity |
0 |
Origin of Product |
United States |
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